(Z)-Ethene-1,2-diol

Computational chemistry Astrochemistry Ion energetics

Researchers requiring isomerically pure (Z)-ethene-1,2-diol often encounter generic substitution with the (E)-isomer or glycolaldehyde tautomer, compromising stereospecific transformations and computational models. This compound delivers defined cis-stereochemistry validated by high-level ab initio calculations. • Distinct vertical ionization potential range (11.81-12.27 eV) enables unambiguous mass spectrometric and astrochemical detection. • Conformer-specific protonation/deprotonation pathways (G4-validated) support reliable gas-phase ion-molecule reaction studies. • Enables retro-Diels-Alder access to (Z)-1,2-disubstituted ethenes with high stereochemical fidelity.

Molecular Formula C2H4O2
Molecular Weight 60.05 g/mol
CAS No. 65144-74-3
Cat. No. B1228183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethene-1,2-diol
CAS65144-74-3
Molecular FormulaC2H4O2
Molecular Weight60.05 g/mol
Structural Identifiers
SMILESC(=CO)O
InChIInChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1-
InChIKeyJMCRDEBJJPRTPV-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Ethene-1,2-diol Procurement and Structural Identity Guide


(Z)-Ethene-1,2-diol (CAS 65144-74-3), also known as (Z)-1,2-ethenediol or cis-1,2-ethenediol, is an unsaturated C2 diol with molecular formula C2H4O2 and a molecular weight of 60.05 g/mol [1]. The compound features a cis (Z) configuration at the C=C double bond, with both hydroxyl groups positioned on the same side of the double bond plane. This stereochemical arrangement distinguishes it from its trans (E) isomer (CAS 65144-72-1) and the constitutional isomer glycolaldehyde (hydroxyacetaldehyde), with which it exists in tautomeric equilibrium [2]. As a high-energy enediol tautomer of glycolaldehyde, (Z)-ethene-1,2-diol is not a stable commercial bulk chemical but rather a specialized research intermediate employed in investigations of prebiotic chemistry, interstellar molecular synthesis, and stereocontrolled organic transformations [3].

(Z)-Ethene-1,2-diol Stereochemical Fidelity Requirements


Generic substitution between (Z)-ethene-1,2-diol, its (E)-stereoisomer, and the tautomeric glycolaldehyde is scientifically unsound due to quantifiable differences in intrinsic molecular properties that directly govern reactivity, stability, and analytical detection. High-level ab initio G4 calculations demonstrate that (Z)-1,2-ethenediol exhibits a distinct protonation pathway—the most stable protonated form arises from both anti-anti and syn-anti conformers, whereas the most stable deprotonated form originates exclusively from the syn-anti conformer [1]. Furthermore, the compound displays a defined vertical ionization potential range of 11.81–12.27 eV among its stable tautomers, a parameter critical for mass spectrometric detection and astrochemical identification [1]. Procurement of an isomerically impure or unspecified material introduces uncontrolled variables in stereospecific transformations [2], confounds photochemical reaction studies [3], and invalidates computational benchmarking experiments where the cis configuration is the explicit target. The evidence compiled below quantifies these critical differentiators relative to closest comparators.

(Z)-Ethene-1,2-diol Differentiation Evidence Against Comparators


Intrinsic Basicity and Acidity vs. cis-Glycolaldehyde

High-level ab initio G4 calculations provide direct comparative predictions for (Z)-1,2-ethenediol versus its cis-glycolaldehyde constitutional isomer. (Z)-1,2-ethenediol is predicted to be less stable, less basic, and more acidic than cis-glycolaldehyde [1]. While the study does not report a single numerical ΔG difference for the isomer pair, it establishes the directional relationship of thermodynamic and proton affinity parameters. The vertical ionization potential (IP) for the five stable tautomers of 1,2-ethenediol ranges from 11.81 to 12.27 eV, with adiabatic IP values spanning 11.00 to 11.72 eV [1].

Computational chemistry Astrochemistry Ion energetics

Protonation Pathway Differentiation vs. (E)-Stereoisomer

Computational analysis reveals distinct protonation and deprotonation pathways that differentiate (Z)-1,2-ethenediol from its (E)-stereoisomer. For (Z)-1,2-ethenediol, the most stable protonated species can be reached by protonation of both the anti-anti and syn-anti conformers, whereas the most stable deprotonated form arises exclusively from the syn-anti conformer [1]. In contrast, the most stable protonated species of (E)-1,2-ethenediol originates exclusively from its syn-syn conformer, though the anti-anti conformer is the most basic [1]. Both (Z)- and (E)-1,2-ethenediol are predicted to be less stable, less basic, and more acidic than their respective glycolaldehyde isomers [1].

Proton transfer Conformational analysis Gas-phase ion chemistry

Stereocontrolled Synthetic Access via Retro-Diels–Alder

A general synthetic route to (Z)-1,2-ethenediol derivatives has been established using retro-Diels–Alder reaction of suitably substituted 9,10-dihydro-9,10-ethanoanthracene-cis-11,12-diol derivatives. This methodology enables preparation of (Z)-1,2-disubstituted ethenes in high yield, including derivatives with two different substituents [1]. Critically, attempts to prepare analogous 1,3,2-dioxasiloles bearing substituents only on the silicon atom instead yielded dimers containing a ten-membered ring system [1]. This stereocontrolled access to the (Z)-configuration is not available through direct enolization of glycolaldehyde, which produces an equilibrium mixture of tautomers without stereochemical control.

Stereoselective synthesis Retro-Diels–Alder Vicinal diol derivatives

Photorearrangement Kinetics Under Matrix Isolation

Gas-phase synthesis and cryogenic argon matrix isolation of cis- and trans-1,2-ethenediol enable direct spectroscopic characterization and monitoring of photoisomerization to glycolaldehyde [1]. The study demonstrates that 1,2-ethenediols are high-energy tautomers of glycolaldehyde and key intermediates in prebiotic and interstellar syntheses of carbohydrates [1]. The distinct photorearrangement behavior of the cis (Z) isomer versus the trans (E) isomer, while not quantified in this abstract, provides a spectroscopic handle for isomer differentiation.

Photochemistry Matrix isolation spectroscopy Prebiotic chemistry

Intramolecular Hydrogen Bond Formation in Charged Species

Both the protonated and deprotonated forms of (Z)-1,2-ethenediol are extra-stabilized by the formation of an O–H···O intramolecular hydrogen bond (IHB) [1]. Notably, this IHB is not found in the neutral system [1]. In contrast, neither the neutral nor the protonated or deprotonated forms of 1,1-ethenediol exhibit any O–H···O intramolecular hydrogen bonding [1]. This differential IHB formation in charged species represents a class-level distinction between 1,2-enediols and 1,1-enediols.

Hydrogen bonding Ion stabilization Computational structural chemistry

(Z)-Ethene-1,2-diol Research and Industrial Applications


Astrochemical and Prebiotic Carbohydrate Formation

(Z)-Ethene-1,2-diol serves as a critical intermediate in computational and experimental investigations of interstellar sugar precursor formation. Its distinct vertical ionization potential range (11.81–12.27 eV) [1] enables spectroscopic identification in astrophysical environments. Matrix isolation studies confirm its role as a high-energy tautomer of glycolaldehyde and a key intermediate in prebiotic carbohydrate syntheses [2]. Procurement of isomerically pure (Z)-ethene-1,2-diol supports laboratory astrophysics experiments simulating interstellar ice chemistry and radical-mediated grain-surface reactions.

Stereocontrolled Synthesis of (Z)-1,2-Disubstituted Ethenes

Researchers requiring stereochemically defined (Z)-1,2-disubstituted ethene building blocks benefit from the retro-Diels–Alder methodology established for (Z)-ethene-1,2-diol derivatives [3]. This approach yields (Z)-1,2-disubstituted ethenes in high yield, including derivatives with two different substituents, in contrast to alternative routes that produce uncontrolled isomeric mixtures or undesired dimerization products [3]. The method is particularly relevant for medicinal chemists and materials scientists seeking stereopure vicinal diol scaffolds.

Gas-Phase Ion Chemistry and Proton Transfer Mechanisms

The conformer-specific protonation and deprotonation pathways of (Z)-1,2-ethenediol—accessible from anti-anti and syn-anti conformers for protonation, and exclusively from syn-anti for deprotonation [1]—make this compound a valuable model system for studying stereoelectronic effects in gas-phase ion-molecule reactions. The presence of intramolecular O–H···O hydrogen bonding exclusively in charged species [1] provides an additional dimension for probing ion stabilization mechanisms relevant to mass spectrometry and atmospheric ion chemistry.

Spectroscopic Reference Standard for Isomer Differentiation

The distinct spectroscopic signatures of (Z)-ethene-1,2-diol, characterized under cryogenic matrix isolation conditions [2], support its use as a reference standard for isomer differentiation in analytical laboratories. The compound's defined InChIKey (JMCRDEBJJPRTPV-UPHRSURJSA-N) and stereospecific SMILES notation (O/C=C\O) [4] facilitate unambiguous database registration and spectral library matching, ensuring traceability in regulatory and quality control applications.

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